REACTION_CXSMILES
|
Cl.Cl.[CH2:3]([N:7]([CH2:27][CH:28]([CH3:30])[CH3:29])[C:8]([C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=[C:12]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[Cl:26])[CH:11]=1)=[O:9])[CH:4]([CH3:6])[CH3:5]>C(OCC)(=O)C.CC(C)=O.CCOCC>[CH2:3]([N:7]([CH2:27][CH:28]([CH3:30])[CH3:29])[C:8]([C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=[C:12]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[Cl:26])[CH:11]=1)=[O:9])[CH:4]([CH3:6])[CH3:5] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N,N-diisobutyl-2-(2-chlorophenyl)-quinoline-4-carboxamide hydrochloride
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C(C)C)N(C(=O)C1=CC(=NC2=CC=CC=C12)C1=C(C=CC=C1)Cl)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
EXTRACTION
|
Details
|
the organic phase is extracted with a normal solution of acetic acid (100 ml)
|
Type
|
WASH
|
Details
|
washed with water (4×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is isolated
|
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)N(C(=O)C1=CC(=NC2=CC=CC=C12)C1=C(C=CC=C1)Cl)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |